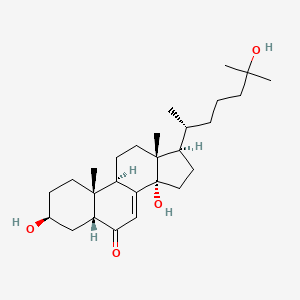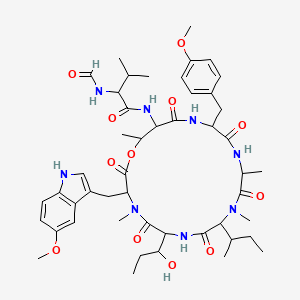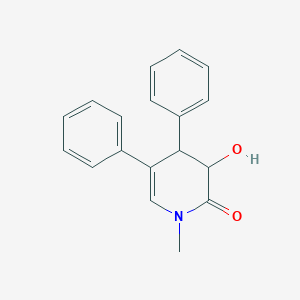![molecular formula C41H47NO19 B1255582 [20,22,23,25-Tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1255582.png)
[20,22,23,25-Tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate
Descripción general
Descripción
La Wilforgina es un alcaloide de piridina sesquiterpénico que se encuentra en la planta Tripterygium wilfordii HookfEste compuesto es conocido por su fuerte actividad insecticida y diversas propiedades farmacológicas, lo que lo convierte en un tema de interés en la investigación científica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La Wilforgina se aísla principalmente de las raíces de Tripterygium wilfordii Hook.f. La preparación implica la extracción del material vegetal utilizando disolventes como etanol, acetato de etilo y mezclas de cloroformo-metanol . Los extractos se someten entonces a técnicas cromatográficas para purificar el compuesto.
Métodos de producción industrial
La producción industrial de Wilforgina es un reto debido a su compleja estructura y su baja abundancia natural. Los avances en las técnicas de cultivo de células vegetales han proporcionado métodos alternativos para su producción. Por ejemplo, los cultivos de suspensión celular agregada de Tripterygium wilfordii Hook.f. se han utilizado para producir Wilforgina en entornos controlados .
Análisis de las Reacciones Químicas
Tipos de reacciones
La Wilforgina se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto y mejorar su actividad biológica o para estudiar sus propiedades.
Reactivos y condiciones comunes
Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio para oxidar la Wilforgina.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio para reducir la Wilforgina.
Sustitución: Las reacciones de sustitución nucleófila se llevan a cabo utilizando reactivos como el hidróxido de sodio y el carbonato de potasio.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de la Wilforgina puede llevar a la formación de derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.
Análisis De Reacciones Químicas
Types of Reactions
Wilforgine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize wilforgine.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce wilforgine.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of wilforgine can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds.
Aplicaciones Científicas De Investigación
La Wilforgina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los alcaloides sesquiterpénicos y sus propiedades químicas.
Industria: La Wilforgina se explora por su uso en el desarrollo de nuevos fármacos y bioplaguicidas.
Mecanismo De Acción
La Wilforgina ejerce sus efectos interactuando con los receptores o canales de calcio en el sistema muscular de los insectos, lo que provoca cambios microestructurales y ultraestructurales . Esta interacción altera la función muscular normal, lo que da lugar a la actividad insecticida observada.
Comparación Con Compuestos Similares
Compuestos similares
Wilforina: Otro alcaloide de piridina sesquiterpénico que se encuentra en Tripterygium wilfordii Hook.f.
Triptolídeo: Un epóxido diterpénico de la misma planta, conocido por sus actividades antiinflamatorias y anticancerígenas.
Singularidad
La Wilforgina es única debido a su estructura molecular específica y las vías distintas que se dirige en los insectos. Su capacidad para inducir cambios en los receptores o canales de calcio la diferencia de otros compuestos similares .
Propiedades
IUPAC Name |
[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47NO19/c1-19-11-12-27-26(10-9-14-42-27)37(50)54-17-38(7)28-29(55-21(3)44)33(57-23(5)46)40(18-53-20(2)43)34(58-24(6)47)30(59-36(49)25-13-15-52-16-25)32(60-35(19)48)39(8,51)41(40,61-38)31(28)56-22(4)45/h9-10,13-16,19,28-34,51H,11-12,17-18H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIYSPKZWOALMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47NO19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,7S,8S,11S,13R,16E)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B1255500.png)

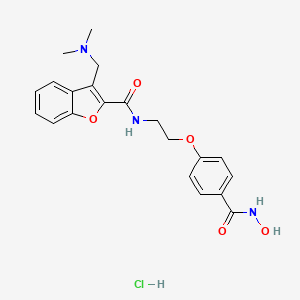
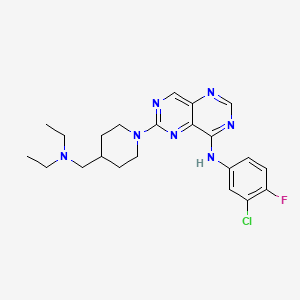
![N-[(2-chlorophenyl)methyl]-2-(4-ethyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide](/img/structure/B1255504.png)
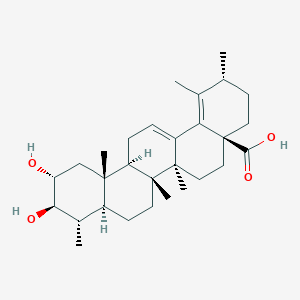
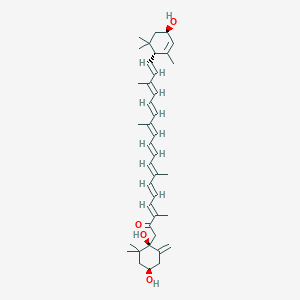

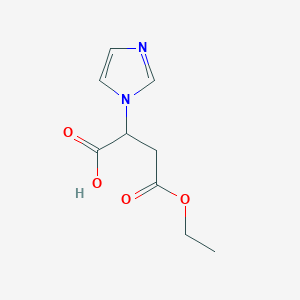
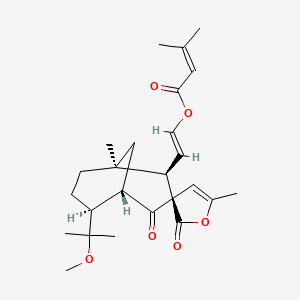
![(E)-7-[(1R,2R,3R)-2-[(E,3R)-5-ethyl-3-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1255516.png)
